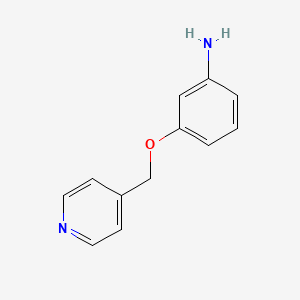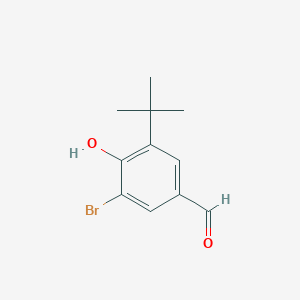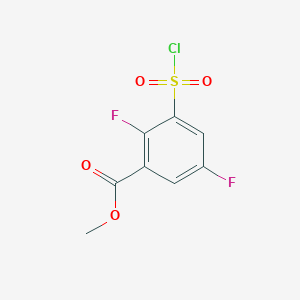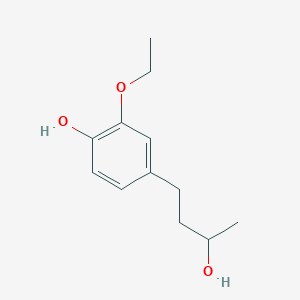
3-(Pyridin-4-ylmethoxy)anilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-4-ylmethoxy)aniline is an organic compound with the molecular formula C12H12N2O It is a derivative of aniline, where the aniline moiety is substituted with a pyridin-4-ylmethoxy group
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-4-ylmethoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 3-(Pyridin-4-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and play a crucial role in cell proliferation and survival .
Mode of Action
3-(Pyridin-4-ylmethoxy)aniline interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition is achieved through competitive antagonism, where the compound binds to the active site of the receptors, preventing the binding of their natural ligands . This results in the suppression of the downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways
The inhibition of EGFR and HER2 by 3-(Pyridin-4-ylmethoxy)aniline affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and migration. By inhibiting these pathways, the compound can effectively suppress tumor growth and metastasis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a substrate for P-gp, a protein that pumps foreign substances out of cells . These properties may influence the compound’s bioavailability and its ability to reach its target sites in the body .
Result of Action
The result of the action of 3-(Pyridin-4-ylmethoxy)aniline is the inhibition of tumor growth and survival . By inhibiting the activity of EGFR and HER2, the compound suppresses the downstream signaling pathways that promote these processes . This leads to the reduction of tumor size and potentially the prevention of metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylmethoxy)aniline typically involves the following steps:
Preparation of 4-(Chloromethyl)pyridine: This intermediate can be synthesized by chloromethylation of pyridine using formaldehyde and hydrochloric acid.
Nucleophilic Substitution Reaction: The 4-(Chloromethyl)pyridine is then reacted with aniline in the presence of a base such as potassium carbonate to form 3-(Pyridin-4-ylmethoxy)aniline.
The reaction conditions for the nucleophilic substitution typically involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) for several hours.
Industrial Production Methods
Industrial production methods for 3-(Pyridin-4-ylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-4-ylmethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, sulfonation using fuming sulfuric acid, and halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the substituent introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-ylmethoxy)aniline: Similar structure but with the pyridine ring attached at the 2-position.
4-(Pyridin-4-ylmethoxy)aniline: Similar structure but with the aniline moiety attached at the 4-position.
3-(Pyridin-3-ylmethoxy)aniline: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
3-(Pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the pyridine ring at the 4-position relative to the aniline moiety. This positioning can influence the compound’s electronic properties, reactivity, and binding interactions, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-(pyridin-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-8H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDHKIKCCYMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(5-chloro-2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506416.png)
![N-(4-ethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2506418.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2506419.png)
![3-(2-Bromo-ethyl)-benzo[d]isoxazole](/img/structure/B2506422.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2506424.png)
![1-[(2,6-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2506425.png)
![2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B2506427.png)
![N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2506428.png)


![6-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/new.no-structure.jpg)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2506435.png)
![3,5-dimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2506437.png)
